molecular formula C27H36O8 B7823923 PREDNICARBATE

PREDNICARBATE

货号: B7823923
分子量: 488.6 g/mol
InChI 键: FNPXMHRZILFCKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prednicarbate is a synthetic corticosteroid used primarily as a topical medication for the treatment of inflammatory skin conditions such as atopic dermatitis. It is a non-halogenated, double-ester derivative of prednisolone, which makes it less likely to cause skin atrophy compared to other corticosteroids . This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties .

准备方法

Synthetic Routes and Reaction Conditions

Prednicarbate is synthesized through a series of esterification reactions involving prednisolone. The process typically involves the reaction of prednisolone with ethyl chloroformate to form the ethyl carbonate ester, followed by reaction with propionic anhydride to form the propionate ester . The reaction conditions usually require anhydrous solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, this compound is produced using high-pressure homogenization techniques to create nanoemulsions. This method enhances the bioavailability and stability of the compound . The process involves the use of microfluidizers and piston-gap homogenizers to reduce the particle size of the emulsion, ensuring uniform distribution and stability .

化学反应分析

Types of Reactions

Prednicarbate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Clinical Applications

Prednicarbate is predominantly used for:

  • Atopic Dermatitis: It is effective in managing symptoms such as itching and inflammation in patients with this chronic condition.
  • Psoriasis: this compound can help control flare-ups and reduce scaling and redness.
  • Contact Dermatitis: It alleviates inflammatory responses caused by allergens or irritants.
  • Other Inflammatory Skin Conditions: These include eczema and seborrheic dermatitis.

Comparative Studies

  • Efficacy Against Other Corticosteroids:
    • In comparative studies with fluocortin butyl ester, this compound demonstrated similar efficacy but with a better safety profile regarding skin atrophy .
    • A study indicated that this compound (0.25%) was equipotent to betamethasone 17-valerate in terms of anti-inflammatory activity while showing a significantly lower risk of side effects like skin thinning .
  • Long-term Use:
    • Long-term application (up to 12 months) has shown no significant adverse effects on plasma cortisol levels or signs of topical atrophy, making it suitable for chronic conditions requiring extended treatment .

Case Studies

  • A clinical trial involving 60 healthy volunteers assessed the benefit/risk ratio of this compound versus traditional glucocorticoids. Results indicated that this compound had a favorable profile due to its lower atrophogenic potential while maintaining effective anti-inflammatory action .
  • In pediatric applications, this compound has been found safe for children aged one year and older, although caution is advised due to the potential for systemic absorption leading to adverse effects .

Data Table: Efficacy Comparison

Corticosteroid Potency Skin Atrophy Potential Efficacy in Atopic Dermatitis Long-term Use Safety
This compound (0.25%)MediumLowHighSafe
Betamethasone 17-valerateHighModerateHighRisk of atrophy
HydrocortisoneLowHighModerateRisk of atrophy

相似化合物的比较

生物活性

Prednicarbate, a topical corticosteroid, is primarily used to manage inflammatory skin conditions such as atopic dermatitis and psoriasis. It is classified as a medium potency corticosteroid, comparable in strength to hydrocortisone. Its unique formulation allows for effective treatment with a reduced risk of side effects, particularly skin atrophy, making it suitable for long-term use in dermatological therapies.

The biological activity of this compound is attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism involves the inhibition of pro-inflammatory cytokines, particularly interleukin-1 alpha (IL-1α), which plays a significant role in inflammation and skin proliferation. This compound acts by inducing lipocortins that inhibit phospholipase A2, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid .

Key Pharmacological Properties

  • Potency : Medium potency (equivalent to hydrocortisone).
  • Absorption : Systemically absorbed across the stratum corneum.
  • Protein Binding : Limited data available.
  • Metabolism : Primarily occurs in the skin .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound:

  • Long-Term Use Study : A study reported that extensive application (up to 20 g daily) did not suppress plasma cortisol levels in patients with affected skin, indicating a favorable safety profile for prolonged use .
  • Comparative Efficacy : In a double-blind trial comparing this compound with fluocortin butyl ester, this compound demonstrated similar efficacy but with fewer side effects, reinforcing its role as a preferred option for treating inflammatory dermatoses .
  • Safety Profile : Research indicated that even with long-term application (up to 12 months), this compound did not lead to significant clinical or histological signs of atrophy in the skin .

Summary of Clinical Findings

Study TypeFindings
Long-Term UseNo plasma cortisol suppression; minimal side effects observed.
Comparative EfficacyComparable efficacy to fluocortin butyl ester; lower incidence of adverse effects.
Safety ProfileNo significant atrophy or adverse effects reported over extended use periods.

Biological Activity Assessments

This compound's biological activity has been assessed through various tests:

  • Skin Blanching Test : this compound showed activity comparable to betamethasone 17-valerate and superior to hydrocortisone in reducing skin blanching .
  • Ultraviolet-Erythema Test : Similar results were observed where this compound demonstrated effective anti-inflammatory properties against UV-induced erythema .

Comparative Potency Table

CorticosteroidPotency (Relative)Skin Blanching TestUltraviolet-Erythema Test
This compoundMediumComparable to BetamethasoneComparable to Betamethasone
BetamethasoneHighStrongStrong
HydrocortisoneLowWeakerWeaker

属性

IUPAC Name

[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXMHRZILFCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860963
Record name 17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prednicarbate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.62e-03 g/L
Record name Prednicarbate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73771-04-7
Record name Prednicarbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Prednicarbate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PREDNICARBATE
Reactant of Route 2
Reactant of Route 2
PREDNICARBATE
Reactant of Route 3
PREDNICARBATE
Reactant of Route 4
Reactant of Route 4
PREDNICARBATE
Reactant of Route 5
Reactant of Route 5
PREDNICARBATE
Reactant of Route 6
PREDNICARBATE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。